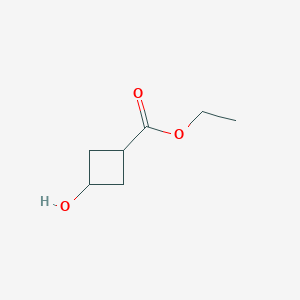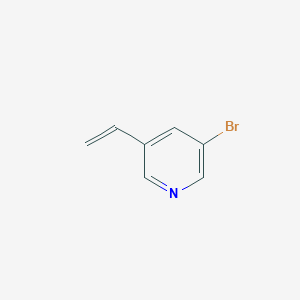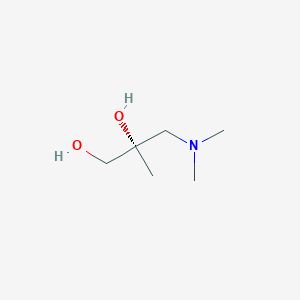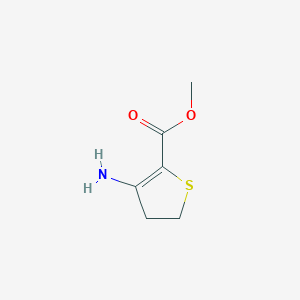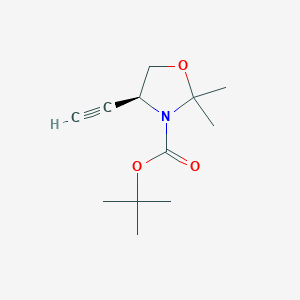
(S)-2,2-Dimethyl-3-(N-Boc)-4-Ethynyl-oxazolidin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2,2-Dimethyl-3-boc-4-ethynyloxazolidine is a chiral oxazolidine derivative. This compound is notable for its use in organic synthesis, particularly in the construction of complex molecules due to its unique structural features. The presence of the tert-butoxycarbonyl (boc) protecting group and the ethynyl functionality makes it a versatile intermediate in various chemical reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry
(S)-2,2-Dimethyl-3-boc-4-ethynyloxazolidine is used as an intermediate in the synthesis of complex organic molecules. Its chiral nature makes it valuable in asymmetric synthesis, where it can help in the formation of enantiomerically pure compounds.
Biology and Medicine
In medicinal chemistry, this compound can be used in the synthesis of pharmaceuticals, particularly those requiring chiral centers. Its ability to undergo various chemical transformations makes it a useful building block in drug design and development.
Industry
In the chemical industry, (S)-2,2-Dimethyl-3-boc-4-ethynyloxazolidine is used in the production of fine chemicals and advanced materials. Its versatility allows for the creation of a wide range of products with specific properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as (S)-2,2-dimethyl-4-oxazolidinone and ethynyl bromide.
Reaction Steps:
Reaction Conditions: These reactions are typically carried out in anhydrous solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) under inert atmosphere (e.g., nitrogen or argon) to prevent moisture and oxygen interference.
Industrial Production Methods
In an industrial setting, the synthesis of (S)-2,2-Dimethyl-3-boc-4-ethynyloxazolidine would follow similar steps but on a larger scale. Continuous flow reactors might be employed to ensure consistent reaction conditions and higher yields. The use of automated systems for reagent addition and product isolation can enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The ethynyl group can undergo oxidation reactions, forming carbonyl compounds or carboxylic acids depending on the oxidizing agent used.
Reduction: The ethynyl group can be reduced to an alkene or alkane using hydrogenation catalysts like palladium on carbon (Pd/C) or Lindlar’s catalyst.
Substitution: The boc-protected oxazolidine can participate in nucleophilic substitution reactions, where the boc group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), osmium tetroxide (OsO₄)
Reduction: Hydrogen gas (H₂) with Pd/C, Lindlar’s catalyst
Substitution: Nucleophiles such as amines or thiols in the presence of bases like sodium hydride (NaH)
Major Products
Oxidation: Formation of aldehydes, ketones, or carboxylic acids
Reduction: Formation of alkenes or alkanes
Substitution: Formation of new oxazolidine derivatives with different functional groups
Wirkmechanismus
The mechanism by which (S)-2,2-Dimethyl-3-boc-4-ethynyloxazolidine exerts its effects depends on the specific reactions it undergoes. Generally, the boc group provides steric protection, allowing selective reactions at other sites. The ethynyl group can participate in cycloaddition reactions, forming new ring structures. The oxazolidine ring can act as a chiral auxiliary, influencing the stereochemistry of subsequent reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-2,2-Dimethyl-3-boc-4-ethynyloxazolidine: The enantiomer of the compound , with similar reactivity but different stereochemistry.
2,2-Dimethyl-3-boc-4-ethynyloxazolidine: Without the chiral center, this compound lacks the enantioselective properties of the (S)-enantiomer.
2,2-Dimethyl-4-ethynyloxazolidine: Lacks the boc protecting group, making it more reactive but less selective in certain reactions.
Uniqueness
(S)-2,2-Dimethyl-3-boc-4-ethynyloxazolidine is unique due to its combination of a chiral center, a boc protecting group, and an ethynyl functionality. This combination allows for a wide range of selective reactions, making it a valuable intermediate in both research and industrial applications.
Eigenschaften
IUPAC Name |
tert-butyl (4S)-4-ethynyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c1-7-9-8-15-12(5,6)13(9)10(14)16-11(2,3)4/h1,9H,8H2,2-6H3/t9-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPZQSYOKTUMHNY-VIFPVBQESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N(C(CO1)C#C)C(=O)OC(C)(C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(N([C@H](CO1)C#C)C(=O)OC(C)(C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00457277 |
Source


|
| Record name | tert-Butyl (4S)-4-ethynyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00457277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
173065-16-2 |
Source


|
| Record name | tert-Butyl (4S)-4-ethynyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00457277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
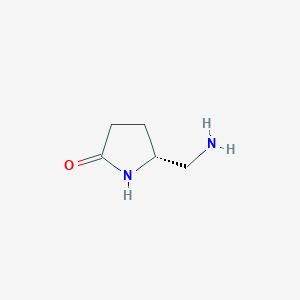
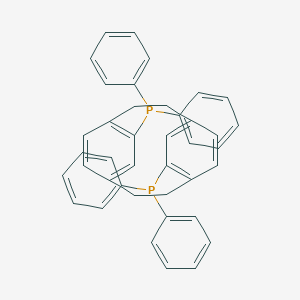


![3-[(4-Nitrophenyl)azo]-9H-carbazole-9-ethanol](/img/structure/B63494.png)
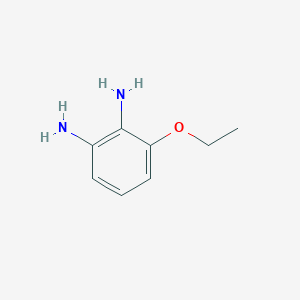

![1-Oxo-2,3-dihydropyrrolo[1,2-a]benzimidazole-3-carbonitrile](/img/structure/B63499.png)

